
3-(2-bromoacetyl)-6-ethyl-5-propionyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with various substituents, including a bromoacetyl group
Vorbereitungsmethoden
The synthesis of 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one typically involves multi-step reactionsThe reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as piperidine . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, bromine, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can affect various biological pathways, making it a candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one include other bromoacetyl-substituted heterocycles and pyridinone derivatives. What sets this compound apart is its unique combination of substituents, which can confer distinct chemical and biological properties. Similar compounds include:
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- 3-(2-Bromoacetyl)-2H-pyran-2-one
These compounds share the bromoacetyl group but differ in their core structures, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C12H14BrNO3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)-6-ethyl-5-propanoyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9-7(10(15)4-2)5-8(11(16)6-13)12(17)14-9/h5H,3-4,6H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
PDKGQGIRHHDWBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C(=O)N1)C(=O)CBr)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


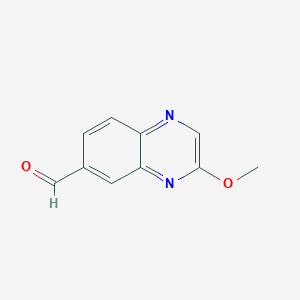
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)

![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
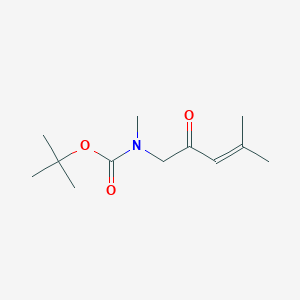
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
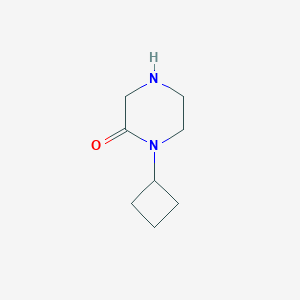
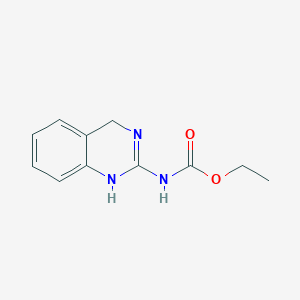
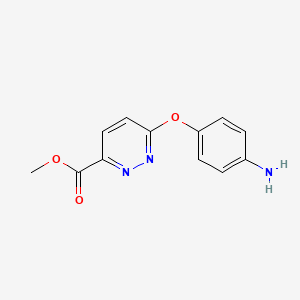
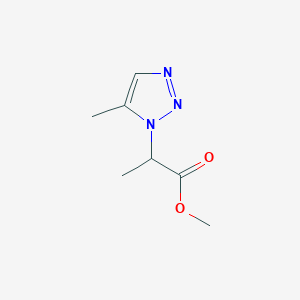
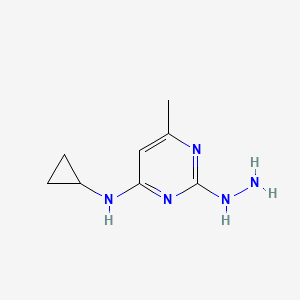
![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)

